2-(1,1-Dimethoxyethyl)-3-phenylthiophene
Description
2-(1,1-Dimethoxyethyl)-3-phenylthiophene is a thiophene derivative characterized by a phenyl group at the 3-position and a dimethoxyethyl substituent at the 2-position of the thiophene ring. Its molecular formula is C₁₄H₁₆O₂S, with a molar mass of 256.34 g/mol. The compound is notable for its electron-rich thiophene core, modified by the electron-donating dimethoxyethyl group, which enhances solubility in polar organic solvents . This structural motif is frequently utilized in medicinal chemistry and materials science, particularly in the synthesis of heterocyclic intermediates for pharmaceuticals (e.g., praziquantel precursors) .
Properties
Molecular Formula |
C14H16O2S |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
2-(1,1-dimethoxyethyl)-3-phenylthiophene |
InChI |
InChI=1S/C14H16O2S/c1-14(15-2,16-3)13-12(9-10-17-13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
KUFQQALJJMXDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CS1)C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structurally related thiophene derivatives and their distinguishing features:
Electronic and Reactivity Comparisons
Electron Density :
- The dimethoxyethyl group in this compound donates electrons via methoxy oxygen atoms, increasing electron density on the thiophene ring. This contrasts with 3-phenyl-2,3-dihydrothiophene 1,1-dioxide , where sulfone groups withdraw electrons, reducing aromaticity and reactivity .
- Trifluoroethylamine derivatives (e.g., compound in ) exhibit strong electron-withdrawing effects due to the -CF₃ group, making them less nucleophilic compared to the dimethoxyethyl analogue.
Thermal Stability :
Pharmaceutical Intermediates
Spectroscopic and Computational Studies
- Density Functional Theory (DFT) studies on 3-phenylthiophene derivatives reveal that electron-donating groups (e.g., dimethoxyethyl) lower the HOMO-LUMO gap, enhancing charge-transfer properties. This is critical for optoelectronic materials .
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